N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride
Description
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride is a synthetic organic compound characterized by a pyrrolidine carboxamide backbone substituted with a dimethylaminoethyl group and two hydrochloride counterions. Its molecular formula is C₁₀H₂₁Cl₂N₃O, with a molecular weight of 294.20 g/mol (calculated based on structural analogs in ). The dimethylaminoethyl moiety enhances solubility in aqueous media, while the dihydrochloride salt form improves stability and bioavailability, common in pharmaceutical intermediates .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-6-11-9(13)8-4-3-5-10-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQFMRNGFNIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Summary:
- Starting material: Dimethylethanolamine
- Chlorinating agent: Thionyl chloride (SOCl₂)
- Reaction conditions:
- Temperature controlled in an ice-water bath between 8°C and 18°C (optimal around 12°C)
- Direct chlorination reaction
- Post-reaction treatment:
- Addition of anhydrous ethanol
- Reflux for 2 hours
- Filtration and drying to obtain the hydrochloride salt
Advantages:
- High purity product with inorganic salt content less than 0.5%
- High yield and conversion efficiency
- Mild reaction conditions, convenient for scale-up
- Environmentally friendly due to absorption of HCl and SO₂ gases and reduced waste generation
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Dimethylethanolamine + SOCl₂, 8-18°C | Chlorination to form 2-dimethylaminoethyl chloride hydrochloride |
| 2 | Add anhydrous ethanol, reflux 2 hours | Completion of reaction, homogenization |
| 3 | Filtration and drying | Isolation of pure hydrochloride salt |
This method is suitable for industrial production due to its simplicity and efficiency.
Formation of this compound
The final compound is prepared by reacting the amine-containing intermediate with pyrrolidinecarboxamide derivatives, followed by salt formation and purification.
Typical Procedure:
- Dissolve the crude product in a mixture of ethanol and water at elevated temperature (~70°C).
- Dilute the solution with ethyl acetate while maintaining temperature around 60-70°C.
- Allow the mixture to cool slowly to room temperature and then further cool in an ice bath for 1 hour.
- Filter the resulting yellowish crystalline dihydrochloride trihydrate.
- Wash the crystals with a chilled mixture of ethanol, ethyl acetate, and water (10:10:1 ratio).
- Separate the organic layers and wash with sodium carbonate solution and brine to remove impurities.
- Concentrate and remove solvents under reduced pressure.
- Add N,N-dimethylethylenediamine (4 equivalents) to the reaction mixture and concentrate to remove residual solvents.
| Step | Conditions/Reagents | Purpose/Result |
|---|---|---|
| 1 | Dissolution in EtOH/H₂O (20 mL EtOH + 2 mL H₂O) at 70°C | Prepare solution for crystallization |
| 2 | Dilution with EtOAc (20 mL) at 60-70°C | Promote crystallization |
| 3 | Slow cooling to room temperature, then ice bath | Formation of dihydrochloride trihydrate crystals |
| 4 | Filtration and washing with chilled EtOH:EtOAc:H₂O (10:10:1) | Purification of crystalline salt |
| 5 | Extraction and washing of organic layers with Na₂CO₃ and brine | Removal of impurities |
| 6 | Concentration and solvent removal | Concentrate product |
| 7 | Addition of N,N-dimethylethylenediamine (4 eq.) | Final reaction step and purification |
This method yields a yellowish crystalline solid of the dihydrochloride salt with high purity and reproducibility.
Analytical and Purification Techniques
- Recrystallization: The dihydrochloride salt is recrystallized from ethanol/water mixtures to improve purity and crystallinity.
- Solvent extraction: Use of ethyl acetate and dichloromethane extractions to separate organic impurities.
- Washing: Sodium carbonate wash removes acidic impurities; brine wash helps to remove residual water.
- Drying: Final drying under reduced pressure ensures removal of solvents and moisture.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Key Outcomes |
|---|---|---|
| 2-Dimethylaminoethyl chloride synthesis | Dimethylethanolamine + SOCl₂, 8-18°C, reflux in ethanol | High purity hydrochloride salt, high yield |
| Reaction with pyrrolidinecarboxamide | Dissolution in EtOH/H₂O, dilution with EtOAc, cooling, filtration | Formation of dihydrochloride trihydrate crystals |
| Purification | Washing with EtOH/EtOAc/H₂O, Na₂CO₃ wash, brine wash | Removal of impurities, improved purity |
| Final concentration and drying | Reduced pressure evaporation | Pure crystalline product |
Research Findings and Industrial Relevance
- The described chlorination method for 2-dimethylaminoethyl chloride hydrochloride is superior to previous methods in terms of yield, purity, and environmental impact.
- The crystallization and purification steps enable the production of a stable, high-purity dihydrochloride salt suitable for pharmaceutical applications.
- The process is scalable and amenable to industrial production due to mild reaction conditions and efficient waste management.
- The use of N,N-dimethylethylenediamine in the final step helps to ensure complete reaction and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxylic acid, while reduction may produce N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide.
Scientific Research Applications
Protonated Polymers
One of the primary applications of N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride is in the synthesis of protonated polymers. These polymers are significant in various fields, including drug delivery systems and materials science. The compound acts as a key component in the formation of cationic colloids through free-radical polymerization. The effectiveness of these polymers has been demonstrated in bactericidal applications against both Gram-positive and Gram-negative bacteria, showcasing their potential in biomedical applications.
Water and Waste Treatment
The compound is also utilized in water and waste treatment as an effective agent for creating cationic colloids. These colloids have shown promise in treating wastewater by facilitating the removal of contaminants through flocculation processes. Studies indicate that the use of these colloids can significantly enhance the efficiency of water purification systems.
Neuropharmacology
In pharmacological studies, this compound has been investigated for its neurotropic effects. Preliminary research suggests that it may enhance neurite outgrowth in neuronal cultures, indicating potential applications in treating neurodegenerative diseases. The compound's interactions with various biological targets are crucial for understanding its pharmacodynamics and therapeutic potential .
Mechanism of Action Studies
Further research is needed to elucidate the mechanisms by which this compound exerts its effects on neuronal cells. Techniques such as radiolabeling and receptor binding assays are recommended to establish these interactions conclusively.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Bactericidal Activity : Research indicates that nanogels formed from this compound exhibit significant bactericidal activity against common pathogens, making them suitable for biomedical applications.
- Neurite Outgrowth Enhancement : In vitro studies using PC12 neuronal models have demonstrated that treatment with this compound can significantly enhance neurite outgrowth, suggesting its potential role in neuroregeneration therapies .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biochemical pathways. The dimethylaminoethyl group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Core Structure: The target compound’s pyrrolidinecarboxamide backbone differs from quinoline () or acridine () cores in analogs, which may influence electronic properties and binding affinity .
- Salt Form: The dihydrochloride salt distinguishes it from mono-salt analogs (e.g., N,N-Dimethyl-2-pyrrolidinecarboxamide HCl in ), likely enhancing aqueous solubility and crystallinity .
Reactivity and Functional Performance
- Amine Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity compared to methacrylate derivatives due to resonance stabilization of the dimethylamino group. This trend may extrapolate to the target compound, where the dimethylaminoethyl group could act as a nucleophile or hydrogen-bond donor in reactions .
- Synthetic Challenges: Impurity profiles in (e.g., Imp.
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride, commonly referred to as DMAPC, is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, therapeutic potential, and relevant research findings.
- Chemical Formula : C₈H₁₈Cl₂N₂O
- Molecular Weight : 203.16 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
DMAPC features a pyrrolidine ring and a dimethylaminoethyl side chain, contributing to its unique biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Pharmacological Effects
DMAPC has been studied for its potential roles in various therapeutic areas:
- Analgesic Properties : Preliminary studies indicate that DMAPC may exhibit pain-relieving effects, although further research is required to confirm these findings.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells, suggesting that DMAPC could have applications in neurodegenerative diseases.
- Anticancer Activity : Research indicates that DMAPC may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms of action against tumors.
The exact mechanisms through which DMAPC exerts its biological effects are still under investigation. However, initial findings suggest:
- Receptor Interactions : DMAPC may interact with specific receptors involved in pain modulation and neuroprotection.
- Cell Signaling Pathways : The compound could influence various signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand DMAPC's unique properties, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride | Similar amine and carboxamide structure | Potential analgesic properties | Piperidine ring offers different steric properties |
| N,N-Dimethylglycine | Contains a dimethylamino group | Neuroprotective effects | Simpler structure, primarily involved in methylation processes |
| 2-Dimethylaminoethanol | Simple amino alcohol structure | Cognitive enhancer | Lacks the carboxamide functionality, focusing on central nervous system effects |
DMAPC stands out due to its specific pyrrolidine ring structure and dual functional groups that enhance its potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the pharmacokinetics and biological efficacy of DMAPC:
- Pharmacokinetic Evaluation : A study involving radiolabeled DMAPC indicated significant uptake in various tissues including tumors, brain, and liver. The area under the curve (AUC) for tumor uptake was notably high, suggesting effective delivery to cancerous tissues .
- Anticancer Studies : In vitro experiments demonstrated that DMAPC inhibited the proliferation of specific cancer cell lines. Further studies are needed to elucidate the precise cellular pathways affected by this compound .
- Neuroprotective Research : Initial findings suggest that DMAPC may protect neuronal cells from oxidative stress-induced damage. This property aligns with the activities observed in similar compounds, indicating potential for treating neurodegenerative conditions .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm the presence of the dimethylaminoethyl and pyrrolidinecarboxamide moieties. For dihydrochloride salts, deuterated water (DO) is ideal for solubility and avoiding exchange broadening .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO) and detects impurities.
- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and salt conformation.
How should researchers address stability issues during long-term storage of this dihydrochloride salt?
Intermediate Research Question
Stability studies under ICH guidelines (25°C/60% RH) are critical. Dihydrochloride salts are hygroscopic (as noted in ), necessitating desiccants and airtight containers. Accelerated degradation studies (40°C/75% RH) can identify decomposition pathways (e.g., hydrolysis of the carboxamide group). HPLC-UV monitoring () tracks degradation products. Avoid prolonged exposure to light, as aromatic amines (common in related compounds, ) may undergo photolysis.
What are the key considerations for designing in vitro assays to study this compound’s biological activity?
Intermediate Research Question
- Solubility : Pre-solubilize in saline or DMSO (<0.1% final concentration) to avoid cytotoxicity.
- Target Validation : If the compound shares structural motifs with H receptor antagonists (e.g., ranitidine in ), use histamine receptor binding assays.
- Dose-Response Curves : Include positive controls (e.g., cimetidine for H studies) and validate with triplicate replicates.
How can conflicting data on the compound’s solubility in polar solvents be resolved?
Advanced Research Question
Contradictions may arise from salt dissociation dynamics. Use potentiometric titration to determine pH-dependent solubility (e.g., higher solubility in acidic buffers due to protonation of the dimethylamino group). Compare results with computational models (e.g., COSMO-RS) predicting solvent interactions. Cross-validate with experimental techniques like dynamic light scattering (DLS) to detect aggregation .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats, as recommended for sensitizing agents ().
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride vapors.
- Waste Disposal : Follow EPA guidelines for halogenated organics. Neutralize acidic residues with sodium bicarbonate before disposal .
Which advanced techniques can elucidate the compound’s interaction with biological macromolecules?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., receptors or enzymes).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or DNA, leveraging structural data from X-ray studies ().
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.
How can researchers mitigate batch-to-batch variability in pharmacological studies?
Intermediate Research Question
- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and ICP-MS for heavy metal screening.
- Standardized Synthesis Protocols : Use automated reactors for precise temperature and stirring control.
- Bioactivity Normalization : Express dose-response data relative to a reference standard (e.g., USP-grade ranitidine in ).
What strategies are effective in resolving enantiomeric impurities in the synthesis of this compound?
Advanced Research Question
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation.
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during carboxamide formation.
- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .
How should researchers design in vivo models to evaluate this compound’s pharmacokinetics?
Advanced Research Question
- Species Selection : Rodents (rats/mice) for preliminary ADME studies. Administer via IV and oral routes to calculate bioavailability.
- Analytical Methods : LC-MS/MS for plasma concentration profiling. Monitor metabolites (e.g., dealkylated byproducts) using HRMS.
- Tissue Distribution : Radiolabel the compound with C for autoradiography studies, ensuring compliance with IACUC protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
